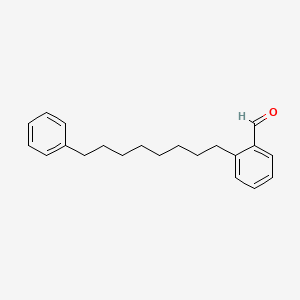![molecular formula C11H19N3O B8578813 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine](/img/structure/B8578813.png)
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is an organic compound that features a pyridine ring substituted with a dimethylaminomethyl group and a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine typically involves the reaction of 6-dimethylaminomethyl-2-pyridinol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridinol is replaced by the propylamine chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with various receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminopropylamine: Similar in structure but lacks the pyridine ring.
N,N-Dimethyl-1,3-propanediamine: Another related compound with a different substitution pattern.
Uniqueness
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine is unique due to the presence of both the pyridine ring and the dimethylaminomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3-[6-[(dimethylamino)methyl]pyridin-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C11H19N3O/c1-14(2)9-10-5-3-6-11(13-10)15-8-4-7-12/h3,5-6H,4,7-9,12H2,1-2H3 |
Clave InChI |
QCHHKUYJOJEKBO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC(=CC=C1)OCCCN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(3-Phenylpropanoyl)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B8578733.png)

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine, 7-methoxy-, 1-oxide](/img/structure/B8578747.png)





![2-[(2,2,2-Trifluoroacetyl)amino]hexanoic acid](/img/structure/B8578793.png)
![(1E)-N-[2,6-Di(propan-2-yl)phenyl]-2-methylpropan-1-imine](/img/structure/B8578805.png)
![[RuPhos Palladacycle]](/img/structure/B8578817.png)



